molecular formula C10H8N2O2 B15074171 Methyl 2-cyano-3-(4-pyridinyl)-2-propenoate

Methyl 2-cyano-3-(4-pyridinyl)-2-propenoate

Cat. No.: B15074171
M. Wt: 188.18 g/mol
InChI Key: RBCLFTGBNHJBGD-RMKNXTFCSA-N
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Description

Methyl 2-cyano-3-(4-pyridinyl)-2-propenoate is an organic compound characterized by its cyano and pyridinyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-cyano-3-(4-pyridinyl)-2-propenoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between methyl cyanoacetate and 4-pyridinecarboxaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in an appropriate solvent like ethanol or methanol .

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-cyano-3-(4-pyridinyl)-2-propenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-cyano-3-(4-pyridinyl)-2-propenoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-cyano-3-(4-pyridinyl)-2-propenoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophiles. The pyridinyl group can participate in coordination with metal ions, influencing the compound’s reactivity and biological activity. The compound’s effects are mediated through pathways involving enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

  • Methyl 2-cyano-3-(3-pyridinyl)-2-propenoate
  • Ethyl 2-cyano-3-(4-pyridinyl)-2-propenoate
  • Methyl 2-cyano-3-(4-pyridinyl)-2-butenoate

Comparison: Methyl 2-cyano-3-(4-pyridinyl)-2-propenoate is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted applications in medicinal chemistry and material science .

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

methyl (E)-2-cyano-3-pyridin-4-ylprop-2-enoate

InChI

InChI=1S/C10H8N2O2/c1-14-10(13)9(7-11)6-8-2-4-12-5-3-8/h2-6H,1H3/b9-6+

InChI Key

RBCLFTGBNHJBGD-RMKNXTFCSA-N

Isomeric SMILES

COC(=O)/C(=C/C1=CC=NC=C1)/C#N

Canonical SMILES

COC(=O)C(=CC1=CC=NC=C1)C#N

Origin of Product

United States

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